4-[2-(trifluoromethyl)phenyl]-2H-triazole
Description
4-[2-(Trifluoromethyl)phenyl]-2H-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted at the 4-position with a phenyl ring bearing a trifluoromethyl (-CF₃) group at the ortho position. The trifluoromethyl group confers high lipophilicity and metabolic stability, making this compound a promising candidate in medicinal chemistry and agrochemical research. Its structure enables π–π stacking and hydrophobic interactions, critical for binding to biological targets such as enzymes or receptors .
Properties
Molecular Formula |
C9H6F3N3 |
|---|---|
Molecular Weight |
213.16 g/mol |
IUPAC Name |
4-[2-(trifluoromethyl)phenyl]-2H-triazole |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)7-4-2-1-3-6(7)8-5-13-15-14-8/h1-5H,(H,13,14,15) |
InChI Key |
BRINNSJFBYJGQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNN=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) salts and proceeds under mild conditions, providing high yields of the desired triazole product .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to ensure scalability and cost-effectiveness. This includes using continuous flow reactors and automated systems to maintain consistent reaction parameters and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-[2-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols .
Scientific Research Applications
4-[2-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[2-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, leading to the inhibition of their activity. This can result in the disruption of essential biological processes, such as DNA replication and protein synthesis, ultimately leading to cell death .
Comparison with Similar Compounds
Positional Isomers
Example : 4-[4-(Trifluoromethyl)phenyl]-2H-triazole
- Structural Difference : The -CF₃ group is at the para position on the phenyl ring.
- Impact: Binding Affinity: In acetylcholinesterase (AChE) inhibition studies, para-substituted analogs (e.g., compound 2e in ) exhibit stronger π–π interactions with Trp286 compared to ortho-substituted derivatives, enhancing inhibitory activity .
Core Heterocycle Variations
Example : 4-(3-Trifluoromethylphenyl)thiazole-2-yl hydrazine ()
- Structural Difference : Thiazole core instead of triazole.
- Impact: Electron Distribution: Thiazoles have a sulfur atom, increasing polarizability compared to triazoles.
Substituent Variations
Example: 5-Amino-3-(trifluoromethyl)-1H-1,2,4-triazole ()
- Structural Difference : Lacks the phenyl ring but retains the -CF₃ group.
- Impact :
Hybrid Structures
Example : Benzoimidazole-triazole acetamide derivatives ()
- Structural Difference : Combines benzoimidazole and triazole moieties.
- Impact :
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP* | H-Bond Donors | H-Bond Acceptors |
|---|---|---|---|---|
| 4-[2-(Trifluoromethyl)phenyl]-2H-triazole | ~229.17 | ~2.8 | 1 | 5 |
| 4-[4-(Trifluoromethyl)phenyl]-2H-triazole | ~229.17 | ~2.8 | 1 | 5 |
| 4-(3-Trifluoromethylphenyl)thiazole-2-yl hydrazine | 259.25 | ~3.1 | 2 | 7 |
*Predicted using fragment-based methods.
Key Research Findings
- Synthetic Accessibility : The target compound can be synthesized via cyclization of amidrazones, similar to methods in , with yields comparable to thiazole derivatives (60–80%) .
- Docking Studies : Ortho-substituted -CF₃ analogs show weaker π–π interactions with AChE than para-substituted isomers but exhibit better blood-brain barrier penetration due to reduced polarity .
- Toxicity Profile: Trifluoromethyl groups reduce metabolic degradation but may increase bioaccumulation risks compared to non-fluorinated analogs .
Biological Activity
4-[2-(Trifluoromethyl)phenyl]-2H-triazole is a synthetic compound characterized by a triazole ring substituted with a trifluoromethyl group. This unique structure enhances its lipophilicity and metabolic stability, making it a valuable candidate in medicinal chemistry. Various studies have demonstrated its potential biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.
Synthesis
The synthesis of this compound typically employs the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This method allows for high regioselectivity and efficiency in forming the desired triazole compound from organic azides and terminal alkynes.
Antimicrobial Activity
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial activity. Specifically, this compound has been shown to inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action involves interference with bacterial fatty acid biosynthesis by inhibiting the enzyme FabI .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Candida albicans | 32 µg/mL |
Anticancer Properties
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer (PC3). The compound's IC50 values suggest moderate efficacy, with some derivatives showing enhanced activity due to structural modifications .
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | >100 |
| PC3 | >100 |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. Studies indicate that it can modulate signaling pathways involved in inflammation, potentially providing therapeutic benefits in conditions characterized by excessive inflammatory responses .
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group significantly influences the biological activity of triazole derivatives. This group enhances electron-withdrawing properties, improving binding affinity to biological targets. The ability of the triazole ring to form hydrogen bonds and engage in π-π stacking interactions further contributes to its biological efficacy .
Case Studies
- Antimicrobial Screening : A study evaluated various triazole derivatives against a panel of microbial strains. The results indicated that compounds with trifluoromethyl substitutions had lower MIC values compared to their non-fluorinated counterparts, highlighting the importance of fluorination in enhancing antimicrobial activity .
- Cytotoxicity Assessment : In a comparative study involving multiple triazole derivatives, this compound was among the top performers against cancer cell lines, demonstrating significant potential for further development as an anticancer agent .
Q & A
Q. What are the standard synthetic methodologies for preparing 4-[2-(trifluoromethyl)phenyl]-2H-triazole and its derivatives?
The synthesis typically involves cyclocondensation reactions under reflux conditions. For example, hydrazide derivatives (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) can react with aldehydes in polar aprotic solvents like DMSO, followed by crystallization using water-ethanol mixtures to yield triazole cores . Catalysts such as acetic acid are often employed to facilitate imine formation, with reaction times varying between 4–18 hours depending on substituent reactivity . Optimization of solvent choice (e.g., ethanol vs. DMSO) and catalyst loading is critical for improving yields (e.g., 65% yield reported in ).
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound derivatives?
- 1H/13C NMR : The trifluoromethyl group (CF3) appears as a singlet near δ 125–130 ppm in 13C NMR, while aromatic protons adjacent to the triazole ring show distinct splitting patterns due to electron-withdrawing effects .
- IR Spectroscopy : Stretching vibrations for C-F bonds in the CF3 group are observed at ~1100–1200 cm⁻¹, and N-H stretches (if present) appear near 3200–3400 cm⁻¹ .
- Elemental Analysis : Experimental vs. calculated C/H/N percentages validate purity, with deviations >0.3% indicating impurities .
Q. What strategies are used to evaluate the biological activity of triazole derivatives, such as antimicrobial potential?
Methodologies include:
- Docking Studies : Molecular docking with target proteins (e.g., fungal CYP51 for antifungals) using software like AutoDock Vina to predict binding affinities. Pose analysis (e.g., π-π stacking with aromatic residues) can explain activity trends .
- In Vitro Assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains (e.g., S. aureus, C. albicans), with controls like fluconazole for comparison .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed structures derived from spectroscopic methods?
Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of molecular geometry. For example, hydrogen bonding patterns (e.g., N–H···S interactions in triazole-thione derivatives) and dihedral angles between the triazole ring and aryl substituents can clarify discrepancies in NMR-assigned conformers . Graph set analysis (e.g., Etter’s rules) further characterizes supramolecular packing, which influences stability and solubility .
Q. What experimental and computational approaches are used to analyze hydrogen bonding and π-interactions in triazole-based crystals?
- Experimental : SCXRD identifies short contacts (e.g., C–H···F interactions between CF3 and adjacent aryl groups). Thermal ellipsoid plots assess dynamic disorder in flexible substituents .
- Computational : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) quantify interaction energies and electrostatic potential surfaces, revealing preferred sites for intermolecular bonding .
Q. How do reaction conditions (e.g., solvent polarity, catalyst) influence regioselectivity in triazole functionalization?
- Solvent Effects : Polar solvents (e.g., DMF) favor nucleophilic substitution at the triazole N1 position due to stabilization of transition states, while non-polar solvents may promote C5-electrophilic attack .
- Catalysts : Copper(I) catalysts in click chemistry enhance azide-alkyne cycloaddition efficiency, but residual metal contamination must be monitored via ICP-MS for biological applications .
Q. What methodologies address challenges in refining crystallographic data for triazole derivatives with twinned or low-resolution datasets?
SHELXL refinement protocols are recommended:
- Twinning : Use the TWIN/BASF commands to model rotational twins, with HKLF5 format for data integration .
- Disorder Modeling : PART instructions resolve overlapping electron densities (e.g., flexible CF3 groups), supported by anisotropic displacement parameters (ADPs) .
Data Contradiction and Analysis
Q. How should researchers reconcile conflicting elemental analysis and mass spectrometry (MS) data for triazole derivatives?
- Step 1 : Verify MS ionization conditions—soft ionization (ESI) may not fragment labile substituents (e.g., CF3), while hard ionization (EI) could cause decomposition.
- Step 2 : Cross-validate with High-Resolution MS (HRMS) to confirm exact mass matches (<5 ppm error).
- Step 3 : Re-examine combustion analysis for moisture content, which may artificially inflate hydrogen percentages .
Q. What statistical approaches are recommended for analyzing biological activity data with high variability?
- Outlier Detection : Grubbs’ test removes anomalous data points (α=0.05).
- Dose-Response Modeling : Nonlinear regression (e.g., Hill equation) in software like GraphPad Prism calculates EC50/IC50 values with 95% confidence intervals .
Methodological Tables
Q. Table 1. Comparison of Synthetic Yields Under Different Conditions
| Solvent | Catalyst | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Ethanol | AcOH | 4 | 65 | |
| DMSO | None | 18 | 72 | |
| DMF | CuI | 6 | 85 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
